molecular formula C24H19Cl2N3O5 B11950481 2-Methoxy-4-((2-(2-oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate CAS No. 881466-84-8

2-Methoxy-4-((2-(2-oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B11950481
CAS No.: 881466-84-8
M. Wt: 500.3 g/mol
InChI Key: HLPJBAWLVJWRAX-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE is a complex organic compound with the molecular formula C24H19Cl2N3O5 . This compound is known for its unique chemical structure, which includes methoxy, oxo, toluidino, acyl, and carbazono groups attached to a dichlorobenzoate core. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxo group can yield the corresponding alcohol derivative .

Scientific Research Applications

2-METHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-METHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PH 2,4-DICHLOROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

881466-84-8

Molecular Formula

C24H19Cl2N3O5

Molecular Weight

500.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H19Cl2N3O5/c1-14-4-3-5-17(10-14)28-22(30)23(31)29-27-13-15-6-9-20(21(11-15)33-2)34-24(32)18-8-7-16(25)12-19(18)26/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+

InChI Key

HLPJBAWLVJWRAX-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.